Ethyl diphenylphosphinate

Vue d'ensemble

Description

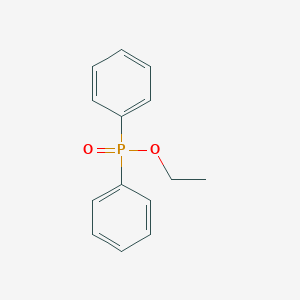

Ethyl diphenylphosphinate is an organophosphorus compound with the molecular formula C14H15OP. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl diphenylphosphinate can be synthesized through the reaction of diphenylphosphinic chloride with ethyl alcohol in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like toluene .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors where diphenylphosphinic chloride and ethyl alcohol are combined under controlled conditions. The reaction is monitored to ensure complete conversion and high yield of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl diphenylphosphinate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce diphenylphosphinic acid and ethanol.

Oxidation: It can be oxidized to form diphenylphosphinic acid.

Substitution: this compound can participate in substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically involves the use of aqueous acid or base solutions.

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed:

Hydrolysis: Diphenylphosphinic acid and ethanol.

Oxidation: Diphenylphosphinic acid.

Substitution: Products depend on the nucleophile used, resulting in compounds like diphenylphosphinic amides or thiolates.

Applications De Recherche Scientifique

Organic Synthesis

EDP is primarily utilized in organic synthesis as a phosphinate reagent. It plays a crucial role in the formation of phosphonates through P–C coupling reactions. The Hirao reaction, which involves the coupling of aryl halides with phosphinates, has been adapted to utilize EDP effectively under microwave-assisted conditions, leading to high yields and environmentally friendly processes.

Case Study: Microwave-Assisted Synthesis

A study demonstrated the use of EDP in the P–C coupling of various bromoarenes under microwave irradiation, achieving conversions up to 95% in some cases. The following table summarizes the yields obtained from different substrates:

| Substrate | Yield (%) |

|---|---|

| Bromoarenes (general) | 70-95 |

| 4-Ethylbromobenzene | 85 |

| 4-Methylbromobenzene | 73 |

| Fluorobromobenzene | 100 |

This method is notable for its solvent-free conditions and reduced reaction times, showcasing the efficiency of EDP in organic synthesis .

Hydrolysis Studies

The hydrolysis of alkyl diphenylphosphinates, including EDP, has been extensively studied to understand their stability and reactivity under various conditions. Hydrolysis can be catalyzed by acids or bases, with microwave-assisted methods showing enhanced rates compared to conventional heating.

Hydrolysis Rate Comparison

The following table presents the pseudo-first-order rate constants for the hydrolysis of EDP under different catalytic conditions:

| Condition | Rate Constant (h⁻¹) | Reaction Time (h) |

|---|---|---|

| Acidic (HCl) - Conventional | 0.31 | 4 |

| Acidic (HCl) - Microwave | 1.36 | 2 |

| Basic (NaOH) | 4.31 | 0.25 |

These findings indicate that EDP undergoes hydrolysis more rapidly under microwave irradiation compared to traditional methods, making it a suitable candidate for applications requiring quick degradation or modification .

Flame Retardant Applications

EDP has been investigated for its flame retardant properties, particularly in epoxy resins. Research shows that incorporating EDP into resin formulations enhances thermal stability and reduces flammability.

Performance Metrics

A comparative analysis of epoxy formulations with and without EDP revealed significant improvements in key performance metrics:

| Metric | Epoxy without EDP | Epoxy with EDP |

|---|---|---|

| Thermal Stability (Tg) | Lower | Higher |

| Water Absorption | Higher | Lower |

| Flame Retardancy Level | Moderate | High |

These results suggest that EDP not only improves the mechanical properties of epoxy resins but also contributes to their safety by enhancing flame resistance .

Mécanisme D'action

The mechanism of action of ethyl diphenylphosphinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can donate or accept electrons, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with enzymes or other proteins, affecting their activity and function .

Comparaison Avec Des Composés Similaires

Ethyl phenylphosphinate: Similar in structure but with one phenyl group replaced by a hydrogen atom.

Methyl diphenylphosphinate: Similar but with a methyl group instead of an ethyl group.

Diphenylphosphinic acid: The hydrolysis product of this compound.

Uniqueness: this compound is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes. Its ability to undergo various chemical reactions while maintaining stability sets it apart from other similar compounds.

Activité Biologique

Ethyl diphenylphosphinate (EDPP), with the chemical formula CHPO, is an organophosphorus compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of EDPP, supported by experimental data, case studies, and relevant research findings.

EDPP is a colorless liquid that is sensitive to air and moisture. It is synthesized through the reaction of diphenylphosphinic acid with ethyl chloroformate in the presence of a base such as pyridine. The resulting compound exhibits significant nucleophilicity due to the presence of the phosphinate group, making it useful in various chemical reactions, including the synthesis of more complex organophosphorus compounds .

Biological Activity Overview

EDPP has shown a range of biological activities, including:

- Antimicrobial Properties : Research indicates that EDPP possesses antimicrobial activity against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

- Antioxidant Activity : EDPP has been studied for its potential as an antioxidant. In vitro studies suggest that it can scavenge free radicals and reduce oxidative stress, which may have implications for preventing diseases related to oxidative damage .

- Cytotoxic Effects : Some studies have reported cytotoxic effects of EDPP on cancer cell lines. The compound appears to induce apoptosis in specific tumor cells, making it a candidate for further investigation in cancer therapy .

Antimicrobial Activity

A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of EDPP against Gram-positive and Gram-negative bacteria. The results demonstrated that EDPP exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. These findings suggest that EDPP could be developed as a potential antimicrobial agent .

Antioxidant Potential

In a study assessing the antioxidant capacity of various organophosphorus compounds, EDPP was found to exhibit a notable ability to reduce lipid peroxidation in rat liver homogenates. The half-maximal inhibitory concentration (IC) was determined to be 25 µM, indicating its potential utility in protecting against oxidative stress-related conditions .

Cytotoxicity Against Cancer Cells

Research published in Cancer Letters investigated the cytotoxic effects of EDPP on human breast cancer cell lines (MCF-7). The study revealed that treatment with EDPP resulted in a dose-dependent decrease in cell viability, with an IC value of approximately 30 µM after 48 hours of exposure. Mechanistic studies indicated that EDPP induces apoptosis through the activation of caspase pathways .

Data Tables

Propriétés

IUPAC Name |

[ethoxy(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O2P/c1-2-16-17(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJASDLTCXIYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354763 | |

| Record name | ethyl diphenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1733-55-7 | |

| Record name | ethyl diphenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl diphenylphosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for Ethyl Diphenylphosphinate?

A1: this compound can be synthesized via photochemical reactions. [] Specifically, UV irradiation of O-ethyl S-n-propyl phenylphosphonothioate in ethanol leads to the formation of this compound through a photoarylation process. [] This reaction involves the sensitized photoreduction of the starting material by aromatic hydrocarbons like benzene. []

Q2: Are there any studies investigating the reaction kinetics of this compound?

A2: Yes, research has been conducted on the kinetics of this compound reacting with Phenylmagnesium Bromide. [] While the specific details of the kinetic study were not provided in the abstract, this research area highlights the interest in understanding the reactivity and potential applications of this compound.

Q3: Can this compound be synthesized using palladium-catalyzed reactions?

A3: Interestingly, while not directly synthesized in the study, this compound is structurally similar to compounds produced via a less common palladium-catalyzed Hirao reaction. [] This modified reaction utilizes Palladium(II) Acetate [Pd(OAc)2] to couple arylboronic acids with reagents like diethyl phosphite, ultimately yielding diethyl arylphosphonates. [] Given the structural similarities, this suggests potential alternative synthetic routes for this compound using modified palladium-catalyzed coupling reactions.

Q4: What is the role of computational chemistry in understanding the reactions involving compounds similar to this compound?

A4: Theoretical calculations play a crucial role in elucidating the mechanisms of reactions involving compounds similar to this compound. For example, in the palladium-catalyzed coupling of phenylboronic acid with diphenylphosphine oxide, computations revealed a unique catalytic cycle. [] This cycle involves the addition of a phenyl anion and the tautomeric form of the phosphine oxide to the palladium catalyst. [] This highlights the power of computational chemistry in providing mechanistic insights into these reactions, potentially guiding the development of new synthetic strategies for this compound and related compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.